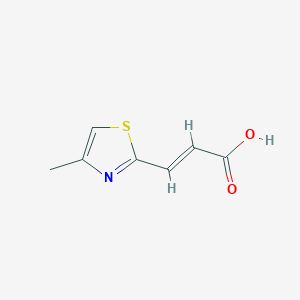
2-(4-メチル-1,3-チアゾール-2-イル)プロプ-2-エン酸
概要
説明
3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of various industrial chemicals and materials
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole derivatives to undergo electrophilic substitution and nucleophilic substitution , which may contribute to their interaction with biological targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biological pathways due to their broad spectrum of biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are likely the result of the compound’s interaction with its biological targets.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of thiazole derivatives .
生化学分析
Biochemical Properties
3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can induce apoptosis by activating the p53 signaling pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can modulate metabolic pathways, such as glycolysis and oxidative phosphorylation, thereby affecting cellular energy production .
Molecular Mechanism
At the molecular level, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in their structure and function . This binding can result in the inhibition or activation of gene expression, depending on the context . Additionally, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can inhibit certain enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling pathways . These interactions ultimately lead to alterations in cellular functions and responses .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability . In in vitro studies, it has been observed that the effects of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid on cellular functions can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism . In in vivo studies, the stability and degradation of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can influence its long-term effects on cellular functions .
Dosage Effects in Animal Models
The effects of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration . These findings highlight the importance of dosage optimization in therapeutic applications of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid .
Metabolic Pathways
3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting metabolic flux and metabolite levels . Additionally, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can influence the synthesis and degradation of certain biomolecules, such as lipids and nucleotides . These interactions contribute to the overall metabolic effects of this compound .
Transport and Distribution
The transport and distribution of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound in different cellular compartments . For example, certain transporters can actively transport 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid across cell membranes, allowing it to accumulate in specific tissues . The distribution of this compound within cells can also be influenced by its interactions with binding proteins, which can affect its localization and activity .
Subcellular Localization
The subcellular localization of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of specific amino acid sequences or chemical modifications can direct 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid to the nucleus, where it can interact with DNA and regulate gene expression . Similarly, its localization to mitochondria can influence cellular energy production and apoptosis .
準備方法
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid typically involves the formation of the thiazole ring followed by the introduction of the prop-2-enoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may vary, but they generally involve similar synthetic routes with optimizations for yield and purity .
化学反応の分析
3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
類似化合物との比較
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazole-2-carboxamide: Studied for its anticancer activities.
3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
(E)-3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYLJBGZKRLMS-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
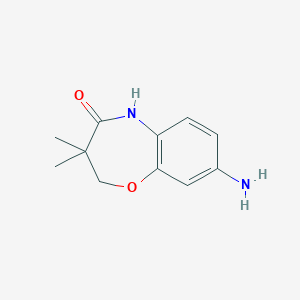
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
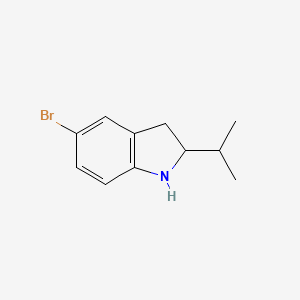
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)


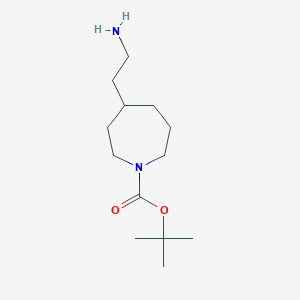
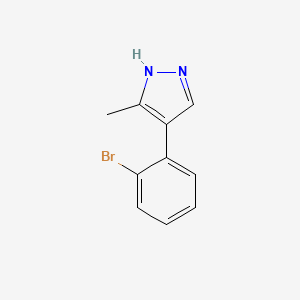
![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)

